tert-Butyl (2-oxa-8-azaspiro[4.5]decan-3-ylmethyl)carbamate
Overview
Description
tert-Butyl (2-oxa-8-azaspiro[4.5]decan-3-ylmethyl)carbamate: is a chemical compound with the molecular formula C14H26N2O3 It is known for its unique spirocyclic structure, which includes both an oxazolidine and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-oxa-8-azaspiro[4.5]decan-3-ylmethyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable spirocyclic precursor. One common method involves the use of tert-butyl chloroformate and a spirocyclic amine under basic conditions to form the desired carbamate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (2-oxa-8-azaspiro[4.5]decan-3-ylmethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to introduce oxygen functionalities.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the carbamate nitrogen or the spirocyclic ring, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol as solvent.
Substitution: Alkyl halides, acyl chlorides, dichloromethane or tetrahydrofuran as solvent.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or epoxidized derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry: In organic synthesis, tert-Butyl (2-oxa-8-azaspiro[4.5]decan-3-ylmethyl)carbamate is used as a building block for the construction of more complex molecules. Its spirocyclic structure provides a rigid framework that can be exploited in the design of novel compounds.
Biology and Medicine: This compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. Its unique structure may interact with biological targets in ways that other compounds cannot, making it a valuable scaffold for drug discovery.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the production of polymers and coatings.
Mechanism of Action
The mechanism of action of tert-Butyl (2-oxa-8-azaspiro[4.5]decan-3-ylmethyl)carbamate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into binding sites on enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system .
Comparison with Similar Compounds
- tert-Butyl (2-oxa-8-azaspiro[4.5]decan-4-yl)carbamate
- tert-Butyl (3-oxo-1-oxa-8-azaspiro[4.5]decan-4-yl)carbamate
- tert-Butyl (2-oxo-1-oxa-8-azaspiro[4.5]decan-4-yl)carbamate
Comparison: Compared to these similar compounds, tert-Butyl (2-oxa-8-azaspiro[4.5]decan-3-ylmethyl)carbamate is unique due to the position of the substituent on the spirocyclic ring. This difference can significantly impact its chemical reactivity and biological activity, making it a distinct and valuable compound for research and industrial applications.
Properties
IUPAC Name |
tert-butyl N-(2-oxa-8-azaspiro[4.5]decan-3-ylmethyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O3/c1-13(2,3)19-12(17)16-9-11-8-14(10-18-11)4-6-15-7-5-14/h11,15H,4-10H2,1-3H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDRFMMANEMUIEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CC2(CCNCC2)CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501133653 | |
Record name | Carbamic acid, N-(2-oxa-8-azaspiro[4.5]dec-3-ylmethyl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501133653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1657033-43-6 | |
Record name | Carbamic acid, N-(2-oxa-8-azaspiro[4.5]dec-3-ylmethyl)-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1657033-43-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, N-(2-oxa-8-azaspiro[4.5]dec-3-ylmethyl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501133653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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